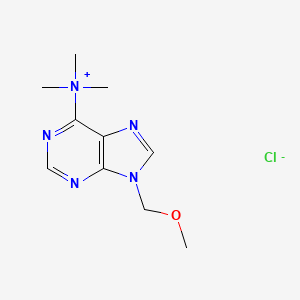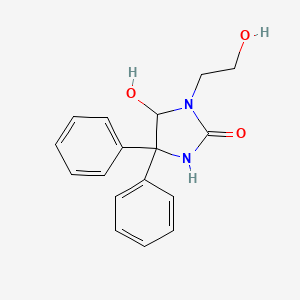![molecular formula C10H6N4O8 B12929995 1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid is a complex organic compound known for its unique structural properties and versatile applications. This compound consists of two imidazole rings connected by a carbon-carbon bond, with four carboxylic acid groups attached at the 4, 4’, 5, and 5’ positions. The presence of multiple carboxylic acid groups makes it highly reactive and suitable for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid typically involves the reaction of imidazole derivatives with suitable carboxylating agents. One common method is the reaction of 2,2’-biimidazole with carbon dioxide under high pressure and temperature conditions. This reaction can be catalyzed by transition metal complexes to enhance the yield and selectivity.
Industrial Production Methods: In industrial settings, the production of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid may involve continuous flow reactors to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of imidazole-4,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced imidazole derivatives.
Substitution: The carboxylic acid groups can undergo substitution reactions with nucleophiles like amines or alcohols, forming amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed:
Oxidation: Imidazole-4,5-dicarboxylic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Amides and esters of imidazole.
Aplicaciones Científicas De Investigación
1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid involves its ability to act as both a hydrogen bond donor and acceptor. This dual functionality allows it to interact with various molecular targets, including proteins and metal ions. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles or serve as probes in biochemical assays .
Comparación Con Compuestos Similares
4,4’,5,5’-Tetranitro-1H,1’H-[2,2’-Biimidazole]-1,1’-diamine (DATNBI): Known for its use as a high-energy material with low sensitivity to mechanical stimuli.
Bis(3-amino-1,2,4-triazolium) 4,4’,5,5’-tetranitro-2,2’-biimidazol-1-ide: Exhibits excellent thermal stability and detonation properties.
Uniqueness: 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetracarboxylic acid stands out due to its multiple carboxylic acid groups, which provide a high degree of reactivity and versatility in chemical modifications. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Propiedades
Fórmula molecular |
C10H6N4O8 |
|---|---|
Peso molecular |
310.18 g/mol |
Nombre IUPAC |
2-(4,5-dicarboxy-1H-imidazol-2-yl)-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C10H6N4O8/c15-7(16)1-2(8(17)18)12-5(11-1)6-13-3(9(19)20)4(14-6)10(21)22/h(H,11,12)(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
Clave InChI |
LFYBCRPUHRUFLU-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(N1)C2=NC(=C(N2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


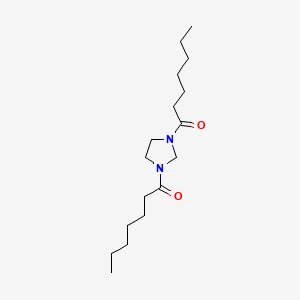
![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)
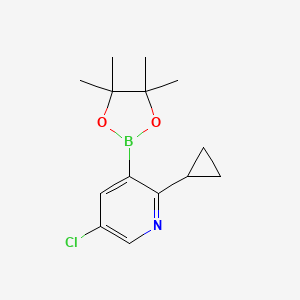
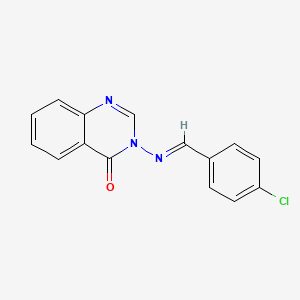



![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
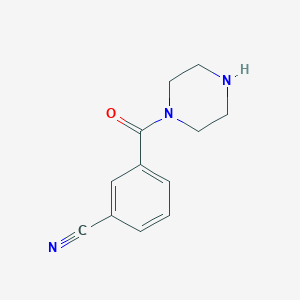
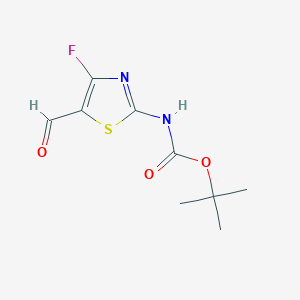
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)

